molecular formula C37H48N4O5 B600907 Lopinavir (4R) Epimer CAS No. 1798014-18-2

Lopinavir (4R) Epimer

Numéro de catalogue B600907
Numéro CAS: 1798014-18-2
Poids moléculaire: 628.8
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lopinavir (4R) Epimer is a diastereomer of Lopinavir, a selective HIV protease inhibitor and antiviral . It has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . It can be used for analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir .


Molecular Structure Analysis

The chemical name of Lopinavir (4R) Epimer is (S)-N-((2S,4R,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide . The molecular structure of Lopinavir (4R) Epimer is not explicitly mentioned in the search results.


Physical And Chemical Properties Analysis

Lopinavir (4R) Epimer has a molecular formula of C37H48N4O5 and a molecular weight of 628.8 . The specific physical and chemical properties of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.

Applications De Recherche Scientifique

COVID-19 Treatment

  • Lopinavir, often in combination with ritonavir, has been proposed as a potential treatment for COVID-19. Studies have examined its efficacy in reducing mortality, duration of hospital stay, or risk of progressing to invasive mechanical ventilation or death in hospitalized patients with COVID-19. However, the findings do not support its use for this purpose as no significant benefits were observed in terms of mortality or duration of hospital stay (Horby et al., 2020).

HIV-1 Infection Treatment

  • Lopinavir/ritonavir has been a key drug in the treatment of HIV-1 infection. It is the first coformulated HIV-1 protease inhibitor and has shown clinical efficacy in both antiretroviral-naïve and experienced patients. The drug is characterized by a high genetic barrier to resistance and is more forgiving of non-adherence than earlier, unboosted protease inhibitors (Chandwani & Shuter, 2008).

Role in SARS and Other Viral Infections

  • Lopinavir/ritonavir has been investigated for its role in treating other viral infections, such as SARS. The combination has demonstrated potential efficacy in treating SARS, especially when combined with other antiviral agents (Chu et al., 2004).

Pharmacokinetics Studies

  • Several studies have focused on the pharmacokinetics of lopinavir and ritonavir, exploring how these drugs interact in the body, especially in the context of HIV treatment. Factors such as body weight and advanced liver fibrosis have been found to affect the pharmacokinetics of these drugs (Moltó et al., 2008).

Antiviral Mechanisms

  • Research into the antiviral mechanisms of lopinavir and ritonavir suggests that these drugs may interact well with the active sites of various viral proteases, thereby inhibiting viral replication. This interaction is crucial in understanding their effectiveness against HIV and potentially other viruses (Nutho et al., 2020).

Orientations Futures

Lopinavir (4R) Epimer can be used for the analytical method development, method validation (AMV), and quality-controlled (QC) application for Abbreviated New Drug Application (ANDA) or during the commercial production of Lopinavir . The future directions of Lopinavir (4R) Epimer are not explicitly mentioned in the search results.

Propriétés

Numéro CAS

1798014-18-2

Nom du produit

Lopinavir (4R) Epimer

Formule moléculaire

C37H48N4O5

Poids moléculaire

628.8

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

(2S,4R,5S)-Lopinavir;  (S)-N-((2S,4R,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.